1-(4-Methoxyphenyl)-2,2-diphenylethanone
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Overview
Description
1-(4-Methoxyphenyl)-2,2-diphenylethanone is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two diphenylethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,2-diphenylethanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s high purity for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,2-diphenylethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,2-diphenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2,2-diphenylethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to its observed biological activities. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 4-Methoxyamphetamine
Comparison: 1-(4-Methoxyphenyl)-2,2-diphenylethanone stands out due to its unique combination of a methoxyphenyl group and two diphenylethanone groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for further research and development .
Properties
CAS No. |
1889-74-3 |
---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,2-diphenylethanone |
InChI |
InChI=1S/C21H18O2/c1-23-19-14-12-18(13-15-19)21(22)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3 |
InChI Key |
YMLOKHXCNBRTMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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